Lafutidine Dihydro Impurity
Lafutidine Dihydro Impurity
the hydrogenated impurity of histamine H2-receptor antagonist, Lafutidine.
Brand Name:
Vulcanchem
CAS No.:
118288-14-5
VCID:
VC0194868
InChI:
InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26)
SMILES:
C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3
Molecular Formula:
C22H31N3O4S
Molecular Weight:
433.6 g/mol
Lafutidine Dihydro Impurity
CAS No.: 118288-14-5
Impurities
VCID: VC0194868
Molecular Formula: C22H31N3O4S
Molecular Weight: 433.6 g/mol
Purity: > 95%
CAS No. | 118288-14-5 |
---|---|
Product Name | Lafutidine Dihydro Impurity |
Molecular Formula | C22H31N3O4S |
Molecular Weight | 433.6 g/mol |
IUPAC Name | 2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide |
Standard InChI | InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) |
Standard InChIKey | OXNROJCVYGRYJB-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 |
Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 |
Description | the hydrogenated impurity of histamine H2-receptor antagonist, Lafutidine. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 2-[(2-Furanylmethyl)sulfinyl]-N-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]butyl]acetamide; |
PubChem Compound | 10812697 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume